Direct Comparative Clinical Efficacy of Ketipramine Fumarate vs. Imipramine
In a direct head-to-head clinical trial involving depressed outpatients, ketipramine fumarate demonstrated therapeutic effectiveness that was found to be approximately equivalent to that of imipramine [1]. The study confirmed that ketipramine is not an inferior or partially active analog; rather, it achieves the same clinical benchmark as the established imipramine.
| Evidence Dimension | Therapeutic effectiveness for depression |
|---|---|
| Target Compound Data | Approximately equivalent therapeutic effectiveness |
| Comparator Or Baseline | Imipramine (benchmark antidepressant) |
| Quantified Difference | Equivalent efficacy (no statistically significant difference) |
| Conditions | Depressed outpatients; double-blind clinical trial (Current Therapeutic Research, 1971) |
Why This Matters
This evidence assures researchers that selecting ketipramine fumarate provides a validated tool for studying mechanisms of TCA action without compromising on established clinical efficacy benchmarks.
- [1] Park S, Glick B, Floyd A, Gershon S. Ketipramine fumarate as compared to imipramine in depressed outpatients. Curr Ther Res Clin Exp. 1971 May;13(5):322-5. PMID: 4998396. View Source
